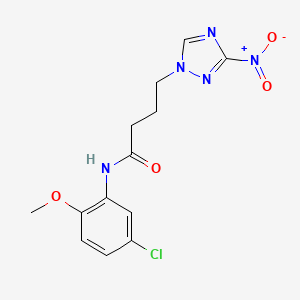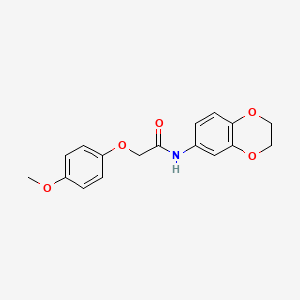![molecular formula C19H13N3O2 B5671623 (7-methyl-8-nitro-5H-indeno[1,2-b]pyridin-5-ylidene)phenylamine](/img/structure/B5671623.png)
(7-methyl-8-nitro-5H-indeno[1,2-b]pyridin-5-ylidene)phenylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(7-methyl-8-nitro-5H-indeno[1,2-b]pyridin-5-ylidene)phenylamine, also known as MNIP, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. MNIP is a heterocyclic compound that contains both nitrogen and oxygen atoms in its structure.
Mécanisme D'action
(7-methyl-8-nitro-5H-indeno[1,2-b]pyridin-5-ylidene)phenylamine acts as an inhibitor of protein kinase CK1δ by binding to the ATP-binding site of the protein. This prevents the protein from phosphorylating its target proteins, which in turn affects the regulation of circadian rhythms and the development of neurological disorders.
Biochemical and Physiological Effects:
(7-methyl-8-nitro-5H-indeno[1,2-b]pyridin-5-ylidene)phenylamine has been shown to have a variety of biochemical and physiological effects. It has been found to affect the expression of genes involved in circadian rhythms, as well as the development of certain neurological disorders. (7-methyl-8-nitro-5H-indeno[1,2-b]pyridin-5-ylidene)phenylamine has also been found to inhibit the growth of cancer cells in vitro, suggesting potential applications in cancer research.
Avantages Et Limitations Des Expériences En Laboratoire
(7-methyl-8-nitro-5H-indeno[1,2-b]pyridin-5-ylidene)phenylamine has several advantages for lab experiments, including its selectivity for protein kinase CK1δ and its potential applications in cancer research. However, there are also limitations to its use, including the need for careful dosing and monitoring to avoid unwanted side effects.
Orientations Futures
There are several future directions for research on (7-methyl-8-nitro-5H-indeno[1,2-b]pyridin-5-ylidene)phenylamine. One area of interest is the development of (7-methyl-8-nitro-5H-indeno[1,2-b]pyridin-5-ylidene)phenylamine analogs that may have improved selectivity and efficacy. Another area of interest is the investigation of the potential applications of (7-methyl-8-nitro-5H-indeno[1,2-b]pyridin-5-ylidene)phenylamine in the treatment of neurological disorders and cancer. Additionally, further research is needed to fully understand the mechanism of action and biochemical and physiological effects of (7-methyl-8-nitro-5H-indeno[1,2-b]pyridin-5-ylidene)phenylamine.
Méthodes De Synthèse
The synthesis of (7-methyl-8-nitro-5H-indeno[1,2-b]pyridin-5-ylidene)phenylamine involves a multi-step process that includes the reaction of 5-nitroisatin with 2-methylpyridine in the presence of a strong base, followed by the reduction of the nitro group to an amino group using hydrogen gas in the presence of a catalyst. Finally, the addition of a phenyl group to the amino group completes the synthesis of (7-methyl-8-nitro-5H-indeno[1,2-b]pyridin-5-ylidene)phenylamine.
Applications De Recherche Scientifique
(7-methyl-8-nitro-5H-indeno[1,2-b]pyridin-5-ylidene)phenylamine has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to act as a selective inhibitor of the protein kinase CK1δ, which is involved in the regulation of circadian rhythms and the development of certain neurological disorders. (7-methyl-8-nitro-5H-indeno[1,2-b]pyridin-5-ylidene)phenylamine has also been found to have potential applications in cancer research, as it has been shown to inhibit the growth of cancer cells in vitro.
Propriétés
IUPAC Name |
7-methyl-8-nitro-N-phenylindeno[1,2-b]pyridin-5-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O2/c1-12-10-15-16(11-17(12)22(23)24)18-14(8-5-9-20-18)19(15)21-13-6-3-2-4-7-13/h2-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYOGJTORFDOBLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1[N+](=O)[O-])C3=C(C2=NC4=CC=CC=C4)C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1R)-1-(4-methoxyphenyl)ethyl]-2-methyl-3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5671541.png)
![2,4,8-trimethylfuro[3,2-c]quinoline](/img/structure/B5671548.png)

![1-(cyclopentylcarbonyl)-N-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethyl}-4-piperidinecarboxamide](/img/structure/B5671559.png)

![3-nitro-N-[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5671570.png)

![3-(5-{[(3S*,4R*)-3-(dimethylamino)-4-(4-methoxyphenyl)pyrrolidin-1-yl]methyl}-2-thienyl)prop-2-yn-1-ol](/img/structure/B5671598.png)
![2-(dimethylamino)-2-(2-fluorophenyl)-N-[(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylacetamide](/img/structure/B5671605.png)

![N-{[5-(1-benzothien-2-ylmethyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]methyl}-2-methoxyacetamide](/img/structure/B5671627.png)
![2-(dimethylamino)-2-(3-fluorophenyl)-N-[(6-methoxy-1H-benzimidazol-2-yl)methyl]acetamide](/img/structure/B5671634.png)
![N-[2-(difluoromethoxy)phenyl]-2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5671641.png)
![5-[(4-methoxyphenyl)acetyl]-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B5671646.png)